Xevinapant Hydrochloride
Description
Background of Inhibitor of Apoptosis Proteins (IAPs) in Cancer Biology
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that play a critical role in regulating programmed cell death, a process known as apoptosis. frontiersin.orgbohrium.comnih.gov Apoptosis is a natural and essential mechanism for removing old, damaged, or infected cells, thereby preventing uncontrolled cell growth. nih.gov However, many cancer cells have devised ways to evade this process, a key factor contributing to tumor development and progression. frontiersin.orgnih.gov
IAPs function as endogenous inhibitors of caspases, which are the primary enzymes that execute the apoptotic program. bohrium.comaacrjournals.org By binding to and neutralizing caspases, IAPs effectively block the cell's ability to self-destruct. aacrjournals.org There are several members of the IAP family, with X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2) being among the most well-characterized in the context of cancer. frontiersin.orgnih.gov
The overexpression of IAPs has been observed in a wide range of human cancers and is often associated with a more aggressive disease course and resistance to conventional cancer treatments like chemotherapy and radiation. frontiersin.orgnih.govnih.gov This elevated expression allows cancer cells to survive therapeutic interventions that would normally trigger apoptosis. nih.gov The IAP family's role extends beyond just inhibiting caspases; they are also involved in other cellular processes that promote cell survival, such as regulating cell division and signal transduction pathways. aacrjournals.org
The structure of IAP proteins typically includes one or more Baculoviral IAP Repeat (BIR) domains, which are crucial for their interaction with and inhibition of caspases. bohrium.com Some IAPs also possess a RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity, allowing them to tag proteins for degradation. bohrium.com This multifaceted functionality underscores their importance in maintaining the survival of cancer cells.
Rationale for Targeting IAPs in Neoplastic Disease Therapeutics
The frequent overexpression of IAPs in tumors and their direct role in suppressing apoptosis make them highly attractive targets for cancer therapy. nih.govnih.govexp-oncology.com.ua The central idea behind targeting IAPs is to remove the "brakes" on apoptosis, thereby restoring the cancer cells' natural ability to die, especially when prompted by anti-cancer treatments. nih.gov By inhibiting IAPs, it is hypothesized that cancer cells can be re-sensitized to both endogenous death signals and the effects of chemotherapy and radiotherapy. nih.govnih.gov
Several key factors support the rationale for targeting IAPs in cancer treatment:
Overcoming Treatment Resistance: A major challenge in oncology is the development of resistance to therapy. frontiersin.org Elevated levels of IAPs are a significant contributor to this resistance. frontiersin.orgnih.gov By neutralizing IAPs, it may be possible to overcome this resistance and enhance the efficacy of existing treatments. nih.govnih.gov
Specificity for Cancer Cells: The strategy of targeting IAPs holds the potential for a degree of selectivity towards cancer cells. nih.gov Since many tumors are "primed" for apoptosis but are held in check by overactive IAPs, inhibiting these proteins could preferentially induce cell death in malignant cells while having a lesser effect on normal, healthy cells. nih.gov
Broad Applicability: The overexpression of IAPs is a common feature across numerous types of cancer. nih.govexp-oncology.com.ua This suggests that IAP-targeted therapies could have a broad spectrum of activity against various solid tumors and hematologic malignancies. aacrjournals.org
Synergistic Potential: IAP inhibitors are expected to work synergistically with a wide range of anti-cancer agents, including cytotoxic chemotherapy, radiation, and even newer immunotherapies. nih.gov By lowering the threshold for apoptosis, these inhibitors can amplify the cell-killing effects of other treatments. nih.gov
The development of molecules that can antagonize IAPs has therefore become a significant area of research in oncology, aiming to exploit this fundamental vulnerability of cancer cells. nih.gov
Overview of Xevinapant Hydrochloride as a Smac Mimetic and IAP Antagonist
This compound is an orally bioavailable, small-molecule drug designed to mimic the function of the endogenous protein Smac/DIABLO (Second mitochondria-derived activator of caspases/Direct IAP-Binding protein with Low pI). bohrium.comnih.govmedchemexpress.com Smac/DIABLO is a natural antagonist of IAPs. bohrium.com In response to apoptotic stimuli, Smac/DIABLO is released from the mitochondria into the cytoplasm, where it binds to IAPs and neutralizes their anti-apoptotic activity, thus allowing the caspase cascade to proceed and induce cell death. nih.gov
Xevinapant acts as a Smac mimetic, meaning it structurally and functionally imitates the action of the natural Smac protein. nih.govselleckchem.com It is a potent antagonist of several key IAP proteins, including XIAP, cIAP1, and cIAP2. medchemexpress.comabmole.com By binding to the BIR domains of these IAPs, xevinapant prevents them from inhibiting caspases, thereby restoring the apoptotic pathway in cancer cells. nih.gov
The mechanism of action of xevinapant is thought to be twofold:
Restoration of Apoptosis: By inhibiting XIAP, xevinapant directly removes the block on downstream caspases, making cancer cells more susceptible to apoptosis induced by treatments like chemotherapy and radiotherapy. nih.gov Inhibition of cIAP1 and cIAP2 also promotes pro-apoptotic signaling. nih.gov
Enhancement of Anti-Tumor Immunity: IAPs, particularly cIAP1 and cIAP2, are also involved in regulating signaling pathways like NF-κB, which plays a role in inflammation and immune responses. nih.govnih.gov By inhibiting these IAPs, xevinapant may also modulate the tumor microenvironment and enhance the body's own anti-tumor immune response. nih.govnih.gov
Research has shown that xevinapant can induce the degradation of cIAP1 and inhibit the growth of various human cancer cell lines. medchemexpress.comabmole.com It has been investigated in clinical trials for its potential to enhance the efficacy of standard treatments in cancers such as locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). merckgroup.comnih.govbiomedicine.video
Binding Affinity of this compound for IAP Proteins
| IAP Protein | Binding Affinity (Ki) |
|---|---|
| cIAP1 | 1.9 nM medchemexpress.comabmole.comtargetmol.com |
| cIAP2 | 5.1 nM medchemexpress.comabmole.comtargetmol.com |
In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 144 nM medchemexpress.comncats.io |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXTZCYPHKJCHF-ZZPLZQMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-57-8 | |
| Record name | Xevinapant hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XEVINAPANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T1W2MF9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Research of Xevinapant Hydrochloride
Molecular Interactions with Apoptosis Regulatory Proteins
Xevinapant's primary mechanism involves direct interaction with key proteins that regulate apoptosis, a form of programmed cell death. These interactions effectively disable the cell's natural brakes on apoptosis, promoting the death of cancer cells.
Binding Affinities to XIAP, cIAP1, and cIAP2
Xevinapant functions as a mimetic of the Second Mitochondrial-derived Activator of Caspases (Smac), targeting several members of the IAP family. wikipedia.org It exhibits potent binding to the Baculoviral IAP Repeat (BIR) domains of X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). nih.gov Research has quantified these interactions, demonstrating high-affinity binding.
The binding affinities, represented by the inhibition constant (Ki), are crucial for understanding the compound's potency. Xevinapant binds to the BIR3 domains of XIAP, cIAP1, and cIAP2 with Ki values of 66.4 nM, 1.9 nM, and 5.1 nM, respectively. medchemexpress.comcancer-research-network.commedchemexpress.comtargetmol.commedchemexpress.comselleckchem.com This indicates a particularly strong interaction with cIAP1. These binding affinities are reported to be 50 to 100 times higher than those of the natural Smac AVPI peptide, highlighting the potency of Xevinapant. targetmol.comselleckchem.com
Binding Affinities of Xevinapant to IAP Proteins
| IAP Protein | Binding Domain | Inhibition Constant (Ki) |
|---|---|---|
| XIAP | BIR3 | 66.4 nM |
| cIAP1 | BIR3 | 1.9 nM |
| cIAP2 | BIR3 | 5.1 nM |
Mimicry of Second Mitochondrial-derived Activator of Caspases (Smac)
The endogenous protein Smac is a natural antagonist of IAPs, released from the mitochondria to promote apoptosis. nih.gov Xevinapant is designed as a "Smac mimetic," meaning it structurally and functionally imitates the N-terminal tetrapeptide motif of mature Smac. nih.gov This mimicry allows it to bind to the same pocket on the BIR domains of IAPs that Smac would normally occupy. targetmol.com
By mimicking Smac, Xevinapant competitively inhibits the binding of IAPs to caspases, the key effector enzymes in the apoptotic cascade. nih.gov Specifically, the inhibition of XIAP by Xevinapant directly frees caspases-3, -7, and -9, allowing them to execute the apoptotic program. nih.govnih.gov This action effectively restores the cell's natural ability to undergo programmed cell death, a process often suppressed in cancer cells due to the overexpression of IAPs. patsnap.com
Cellular Pathways Modulated by Xevinapant Hydrochloride
The molecular interactions of Xevinapant trigger a cascade of events within the cell, leading to the activation of specific cell death pathways and the degradation of pro-survival proteins.
Induction of Apoptosis Pathways (e.g., Caspase Activation, PARP Cleavage)
By antagonizing IAPs, Xevinapant restores the activity of caspases, which are central to the execution of apoptosis. The inhibition of XIAP directly unleashes the activity of initiator caspase-9 and executioner caspases-3 and -7. nih.govnih.gov In a cell-free system, 1 μM of Xevinapant was shown to completely restore the activity of caspase-9 that was suppressed by XIAP BIR3. medchemexpress.comtargetmol.com
The activation of these caspases leads to the cleavage of numerous cellular substrates, culminating in the characteristic morphological and biochemical changes of apoptosis. One of the key substrates is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspase-3 is a hallmark of apoptosis. Studies have demonstrated that treatment with Xevinapant induces the activation of caspase-3 and subsequent cleavage of PARP in cancer cell lines. medchemexpress.comtargetmol.com
Proteasomal Degradation of Cellular IAP Proteins (cIAP1, XIAP)
Beyond simply blocking their function, Xevinapant actively promotes the destruction of cIAP1 and cIAP2. The binding of Xevinapant to cIAP1/2, which possess E3 ubiquitin ligase activity, induces their auto-ubiquitination. mdpi.com This process tags the cIAP proteins for recognition and subsequent degradation by the proteasome, the cell's protein disposal system. mdpi.comguidetopharmacology.org
This leads to a rapid and sustained depletion of cellular cIAP1 levels. medchemexpress.commedchemexpress.com While Xevinapant can also induce the degradation of XIAP, this effect is reported to be much less pronounced compared to its effect on cIAP1. mdpi.com The degradation of cIAPs is a critical step, as it not only removes their anti-apoptotic influence but also impacts other signaling pathways they regulate.
Regulation of Necroptotic Cell Death Signaling
In addition to apoptosis, Xevinapant can promote another form of programmed cell death called necroptosis. mdpi.comnih.gov This pathway is particularly relevant when apoptosis is blocked, for instance, due to the absence of caspase-8 activity. Necroptosis is a pro-inflammatory mode of cell death.
The degradation of cIAP1/2 by Xevinapant is key to this process. cIAPs normally ubiquitinate and regulate Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), preventing it from initiating necroptotic signaling. nih.gov By inducing the degradation of cIAPs, Xevinapant allows for the deubiquitination of RIPK1. nih.gov This free RIPK1 can then form a complex with RIPK3, known as the necrosome, which ultimately leads to the execution of necroptotic cell death. nih.govmdpi.com Therefore, Xevinapant can facilitate cell death through both apoptotic and necroptotic mechanisms. mdpi.com
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathways
This compound exerts a significant influence on the Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in regulating immune responses, inflammation, and cell survival. nih.govaacrjournals.orgdebiopharm.com Its primary targets, the cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2), are key regulators of both the canonical and noncanonical NF-κB pathways. nih.govnih.govdrugbank.com
Under normal conditions, cIAPs suppress the noncanonical NF-κB pathway by promoting the ubiquitination and subsequent degradation of NF-κB-inducing kinase (NIK). nih.gov By inhibiting cIAP1/2, Xevinapant prevents the degradation of NIK. nih.govnih.govnih.gov The resulting accumulation and stabilization of NIK leads to the activation of the noncanonical NF-κB pathway. nih.govnih.govnih.govresearchgate.net This activation can enhance the inflammatory antitumor response within the tumor microenvironment, partly by inducing the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govresearchgate.net
Conversely, cIAP1/2 can promote the canonical NF-κB pathway, which often supports cancer cell survival. Xevinapant's inhibition of cIAP1/2 can block the transcription of these pro-survival genes, further contributing to its anticancer effects. nih.govresearchgate.net Therefore, Xevinapant's modulation of NF-κB signaling is a dual process: it activates the tumor-suppressing noncanonical pathway while inhibiting the tumor-promoting aspects of the canonical pathway. nih.govresearchgate.netresearchgate.net Research has shown that treatment with Xevinapant leads to changes in the expression of genes related to NF-κB signaling, confirming its mechanism of action. nih.gov
Synergistic Cellular Effects with Conventional Anticancer Therapies
Clinical and preclinical studies have demonstrated that Xevinapant can restore cancer cell sensitivity to conventional treatments like chemotherapy and radiotherapy. tandfonline.com This synergistic effect is a cornerstone of its therapeutic potential.
Mechanisms of Chemo-sensitization
The primary mechanism by which Xevinapant sensitizes cancer cells to chemotherapy is by overcoming IAP-mediated resistance to apoptosis. nih.gov Many cancer cells overexpress IAPs, which allows them to evade the programmed cell death typically induced by chemotherapeutic agents like cisplatin. nih.gov
Xevinapant, acting as a SMAC mimetic, binds to and inhibits IAPs, including XIAP, cIAP1, and cIAP2. nih.govmedchemexpress.com This action removes the IAP-mediated blockade on caspases, which are the key executioner proteins in the apoptotic cascade. nih.gov By inhibiting XIAP, Xevinapant directly unleashes the activity of caspases-3, -7, and -9. nih.govnih.gov By inhibiting cIAP1/2, it promotes pro-apoptotic signaling from the extrinsic pathway initiated by TNF receptors. nih.gov This restoration of apoptotic signaling pathways makes cancer cells significantly more susceptible to the DNA-damaging effects of chemotherapy. cancer.govcancer.gov In a phase II study involving patients with locally advanced squamous cell carcinoma of the head and neck (LA SCCHN), adding Xevinapant to standard cisplatin-based chemoradiotherapy (CRT) resulted in markedly improved efficacy outcomes, including a reduction in the risk of death. cancerconnect.comtandfonline.comtargetedonc.com
Table 1: Binding Affinity of Xevinapant for Inhibitor of Apoptosis Proteins (IAPs)
| Target Protein | Binding Affinity (Ki) |
|---|---|
| cIAP1 | 1.9 nM |
| cIAP2 | 5.1 nM |
| XIAP | 66.4 nM |
This table shows the high binding affinity of Xevinapant for several key IAPs, with the strongest affinity for cIAP1. Data sourced from MedchemExpress and AOBIOUS. medchemexpress.comaobious.commedchemexpress.com
Mechanisms of Radio-sensitization
Xevinapant also functions as a potent radio-sensitizer, enhancing the cell-killing effects of ionizing radiation. researchgate.netnih.gov The mechanisms are similar to chemo-sensitization and are heavily linked to the restoration of apoptosis and modulation of the tumor microenvironment. nih.govmdpi.com
Studies have shown that the combination of Xevinapant and radiation leads to a synergistic increase in cancer cell death. nih.govmdpi.com This effect is mediated by an increase in autocrine TNF-α production and enhanced caspase activation. mdpi.comnih.govaacrjournals.org Radiation can induce cellular stress and DNA damage, which are pro-apoptotic signals. nih.gov In the presence of Xevinapant, the cancer cells' ability to resist these signals via IAP overexpression is neutralized. This leads to increased apoptotic and necrotic cell death. nih.govnih.gov
Furthermore, research indicates that Xevinapant's radio-sensitizing effects may also involve an impact on DNA damage repair mechanisms. An observed increase in residual DNA double-strand breaks following combined treatment suggests that Xevinapant may impair the cancer cells' ability to repair radiation-induced damage, thus leading to greater cell inactivation. nih.govmdpi.com In preclinical models of head and neck squamous cell carcinoma (HNSCC), Xevinapant dose-dependently radio-sensitized xenografts, leading to complete tumor regression in a significant number of cases. nih.gov
Table 2: Efficacy of Xevinapant with Chemoradiotherapy (CRT) in LA SCCHN (Phase II Study - 5-Year Follow-up)
| Outcome | Xevinapant + CRT | Placebo + CRT | Hazard Ratio (HR) |
|---|---|---|---|
| Overall Survival (OS) Rate | 53% | 28% | 0.47 |
| Median Overall Survival | Not Reached | 36.1 months | 0.47 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cisplatin |
| Carboplatin |
| Paclitaxel |
Preclinical Investigation of Xevinapant Hydrochloride
In Vitro Studies in Cancer Cell Lines
Inhibition of Cancer Cell Proliferation
Xevinapant hydrochloride has demonstrated potent inhibitory effects on the proliferation of various human cancer cell lines. As a Smac mimetic, it functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). nih.govmerckgroup.com Specifically, it binds to XIAP, cIAP1, and cIAP2 proteins with high affinity. nih.govmerckgroup.com This action effectively disrupts the natural cellular mechanisms that suppress apoptosis, or programmed cell death, a critical process often dysregulated in cancer cells, leading to uncontrolled proliferation. merckgroup.comoncologypipeline.com By inhibiting these key negative regulators of apoptosis, this compound restores the cell's ability to undergo this essential self-destructive process, thereby curbing cancer cell growth.
Induction of Programmed Cell Death and Apoptosis
The primary mechanism by which this compound inhibits cancer cell proliferation is through the induction of apoptosis. By mimicking the endogenous protein Smac (Second Mitochondria-derived Activator of Caspases), this compound antagonizes IAPs, which are frequently overexpressed in cancer cells and contribute to their resistance to cell death. merckgroup.comoncologypipeline.com The inhibition of IAPs, such as XIAP, cIAP1, and cIAP2, leads to the activation of caspases, a family of proteases that are central executioners of apoptosis. merckgroup.com This targeted approach restores the natural apoptotic pathway, leading to the selective elimination of malignant cells.
Differential Sensitivity Across Various Human Cancer Cell Lines (e.g., Breast, Ovarian)
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines, revealing differential sensitivity. Notably, potent activity has been observed in breast and ovarian cancer cell lines. For instance, in the MDA-MB-231 breast cancer cell line and the SK-OV-3 ovarian cancer cell line, this compound exhibited significant growth-inhibitory effects.
| Cancer Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| MDA-MB-231 | Breast | 144 |
| SK-OV-3 | Ovarian | 142 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Analysis of Effects on Normal Tissue Cells
A crucial aspect of preclinical investigation is to assess the selectivity of a potential anticancer agent. Studies have indicated that this compound exhibits a degree of selectivity for cancer cells over normal, healthy cells. Research has shown that it possesses low toxicity against normal-like human breast epithelial cells (MCF-12F) and primary human normal prostate epithelial cells. cancer-research-network.com This suggests a favorable therapeutic window, where the compound can effectively target cancer cells while minimizing damage to non-malignant tissues.
In Vivo Xenograft Model Studies
Efficacy in Tumor Growth Inhibition
The antitumor activity of this compound observed in vitro has been further substantiated in in vivo xenograft models. In these studies, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of a compound's efficacy in a living organism.
Preclinical data has demonstrated that oral administration of this compound leads to significant inhibition of tumor growth in xenograft models. cancer-research-network.com Specifically, in a study utilizing the MDA-MB-231 breast cancer xenograft model, this compound was shown to be highly effective. cancer-research-network.com
| Xenograft Model | Treatment | Observed Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | This compound (30 mg/kg, p.o.) | Strong inhibition of tumor growth |
| MDA-MB-231 (Breast Cancer) | This compound (100 mg/kg, p.o.) | Complete inhibition of tumor growth during the treatment period |
p.o. (per os) refers to oral administration.
These findings from in vivo models provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for cancer. The ability to effectively inhibit tumor growth in a preclinical setting is a critical step in the development of new anticancer drugs.
Assessment of In Vivo Apoptosis Induction
Preclinical studies have demonstrated that this compound is highly effective at inducing apoptosis in vivo. In xenograft models utilizing human breast cancer cell lines, such as MDA-MB-231, administration of this compound resulted in a significant increase in programmed cell death within the tumor tissue. This pro-apoptotic activity is mediated through the activation of key executioner caspases.
Specifically, treatment with this compound has been shown to induce the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), both of which are hallmark indicators of apoptosis. medchemexpress.comselleckchem.com The induction of apoptosis is understood to be dependent on caspase-8 activation, highlighting the compound's role in initiating the extrinsic apoptotic pathway. biospace.com
Interactive Data Table: In Vivo Apoptosis Induction in MDA-MB-231 Xenograft Model
| Treatment Group | Apoptosis Induction Marker | Method of Detection | Result |
| Xevinapant (100 mg/kg) | Cleaved Caspase-3 | Western Blot | Increased levels observed in tumor tissue |
| Xevinapant (100 mg/kg) | Cleaved PARP | Western Blot | Increased levels observed in tumor tissue selleckchem.com |
| Xevinapant (100 mg/kg) | Processed Caspase-8 | Western Blot | Increased levels observed in tumor tissue selleckchem.com |
Evaluation of Targeted Protein Degradation in Tumor Tissues (cIAP1, XIAP)
This compound exerts its pro-apoptotic effects by targeting and inducing the degradation of specific IAPs, namely cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). In vivo studies have confirmed the compound's ability to modulate the levels of these key proteins within tumor tissues.
In MDA-MB-231 xenograft models, oral administration of this compound led to a rapid and dose-dependent degradation of cIAP1 in tumor tissues. selleckchem.comnih.gov Furthermore, while not causing direct degradation of XIAP, this compound has been shown to effectively "pull down" or sequester cellular XIAP, thereby inhibiting its function. medchemexpress.com This dual action of removing the inhibitory effects of both cIAP1 and XIAP is crucial for the efficient induction of apoptosis. In studies on head and neck squamous cell carcinoma (HNSCC) cell lines, the combination of xevinapant and ionizing radiation resulted in a notable reduction in cIAP1 levels. nih.gov
Interactive Data Table: Targeted Protein Degradation in Tumor Tissues
| Animal Model | Tumor Type | Target Protein | Effect of Xevinapant |
| SCID Mice | MDA-MB-231 Xenograft | cIAP1 | Rapid degradation observed in tumor tissues selleckchem.comnih.gov |
| SCID Mice | MDA-MB-231 Xenograft | XIAP | "Pull-down" of cellular XIAP, inhibiting its function medchemexpress.com |
| N/A | HNSCC Cell Lines | cIAP1 | Reduction in protein levels when combined with ionizing radiation nih.gov |
Preclinical Pharmacokinetics and Pharmacodynamics
Systemic Exposure and Oral Bioavailability in Animal Models (e.g., Mice, Rats, Non-human Primates, Dogs)
Pharmacokinetic studies in multiple preclinical species have established that this compound possesses good oral bioavailability, a critical attribute for a clinically viable therapeutic agent. The compound has been evaluated in mice, rats, dogs, and non-human primates, demonstrating its absorption and systemic exposure following oral administration. nih.govnih.gov
In mice, detailed pharmacokinetic analysis following oral and intravenous administration has provided a comprehensive profile of its systemic behavior.
Interactive Data Table: Pharmacokinetic Parameters of Xevinapant in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC(0-t) (hr*µg/mL) |
| Intravenous (IV) | 10 | 3.0 | - | 3.8 |
| Oral (PO) | 10 | 0.9 | - | 1.2 |
| Oral (PO) | 30 | 1.2 | - | 4.3 |
| Oral (PO) | 100 | 5.9 | - | 17.4 |
| Data derived from a study in SCID mice bearing MDA-MB-231 xenografts. nih.gov |
Exposure-Response Relationships in Preclinical Models
A clear relationship between the systemic exposure to this compound and its anti-tumor efficacy has been established in preclinical models. Studies have shown that the unbound average plasma concentration of the drug in xenograft models is associated with its therapeutic effect. invivochem.com
In the MDA-MB-231 xenograft model, a dose-dependent inhibition of tumor growth was observed. Treatment with oral doses of 30 mg/kg and 100 mg/kg resulted in strong and complete inhibition of tumor growth, respectively, during the treatment period. medchemexpress.comcancer-research-network.com This demonstrates a direct correlation between the administered dose, and by extension the systemic exposure, and the desired pharmacodynamic effect of tumor suppression. The concentration of this compound in tumor tissues has also been shown to reach levels sufficient to induce the degradation of cIAP1 and initiate the apoptotic cascade. nih.gov
Interactive Data Table: Preclinical Exposure-Response in MDA-MB-231 Xenograft Model
| Oral Dose (mg/kg) | Plasma Cmax (µM) | Tumor Cmax (µM) | Tumor Growth Inhibition |
| 10 | 1.5 | 0.5 | - |
| 30 | 2.0 | 3.9 | Strong Inhibition |
| 100 | 9.9 | 18.2 | Complete Inhibition |
| Data derived from a study in SCID mice. nih.gov |
Clinical Development of Xevinapant Hydrochloride
Early Phase Clinical Trials
The clinical development of xevinapant hydrochloride included a Phase I, open-label, dose-escalation study to determine the appropriate dosage for further trials. nih.gov In this initial phase, patients with unresected locally advanced squamous cell carcinoma of the head and neck (LA SCCHN) received escalating doses of xevinapant, specifically 100, 200, or 300 mg per day. nih.gov This was administered on days 1-14 of a 3-week cycle for three cycles, in combination with concurrent chemoradiotherapy (CRT). nih.gov
Pharmacodynamic assessments were crucial in the early clinical evaluation of xevinapant to confirm its mechanism of action. As an Inhibitor of Apoptosis Proteins (IAP) antagonist, xevinapant is designed to block cellular IAP 1 and 2 (cIAP1/2) and X-linked IAP (XIAP). nih.govunicancer.fr
In a window-of-opportunity study conducted in patients with resectable SCCHN, treatment with xevinapant monotherapy led to a significant reduction in cIAP1 levels within tumor cells, confirming target engagement in the intended tissue. nih.gov Furthermore, PK/PD modeling of IAP inhibition in peripheral blood mononuclear cells from patients in the Phase I/II study demonstrated clear target engagement, with more robust inhibition observed at the 200 mg/day dose. nih.gov
Preclinical data provides a strong rationale for how xevinapant's IAP inhibition may modulate the tumor microenvironment. By inhibiting cIAP1/2, xevinapant is thought to activate noncanonical NFκB signaling, which can induce the production of inflammatory cytokines such as Tumor necrosis factor-alpha (TNFα). nih.gov This modulation is hypothesized to enhance antitumor immune responses by promoting the activation of T cells, B cells, and macrophages. nih.gov
Phase II Clinical Efficacy and Safety Studies
Following the dose-finding stage, a pivotal double-blind, placebo-controlled, randomized Phase II study (NCT02022098) was conducted to assess the efficacy and safety of xevinapant. unicancer.frnih.gov The study enrolled 96 patients with unresected LA SCCHN who were eligible for treatment with cisplatin. nih.govascopost.com The patient population was considered high-risk, with over 80% having stage IV disease and a significant history of smoking. valuebasedcancer.com
Patients were randomized on a 1:1 basis into two treatment arms:
Xevinapant Arm: Xevinapant (200 mg/day on days 1-14 of a 21-day cycle for three cycles) combined with standard-of-care CRT. nih.gov The CRT regimen consisted of cisplatin (100 mg/m²) administered every three weeks for three cycles, along with intensity-modulated radiotherapy (70 Gy). nih.govascopost.com
Placebo Arm: A matching placebo administered on the same schedule, combined with the identical standard-of-care CRT regimen. nih.govascopost.com
The Phase II trial demonstrated statistically significant and clinically meaningful improvements in multiple efficacy outcomes for patients receiving xevinapant plus CRT compared to those receiving placebo plus CRT.
Locoregional Control (LRC): The study met its primary endpoint, showing a significantly higher rate of locoregional control at 18 months in the xevinapant arm (54%) compared to the placebo arm (33%). nih.govvaluebasedcancer.com At a 3-year follow-up, the probability of LRC was 78% for the xevinapant group versus 56% for the placebo group, although the median duration of LRC was not reached in either arm. unicancer.fronclive.com The risk of locoregional failure was reduced by 54% in the xevinapant arm, a result that trended toward but did not reach statistical significance at the later time point (p=0.0893). unicancer.frnih.gov
Progression-Free Survival (PFS): The addition of xevinapant to CRT led to a profound improvement in PFS. valuebasedcancer.com The risk of disease progression or death was reduced by 67% in the xevinapant group. unicancer.frnih.gov At the 3-year analysis, the median PFS had not been reached for patients in the xevinapant arm, while it was 16.9 months for the placebo arm (p=0.0019). nih.govunicancer.frascopost.com The probability of being progression-free at 3 years was 72% in the xevinapant arm, compared to 36% in the placebo arm. unicancer.frvaluebasedcancer.com
Duration of Response (DoR): For patients who responded to treatment, the response was significantly more durable with xevinapant. The risk of death or disease progression after an initial response was reduced by 79%. unicancer.frascopost.com The median DoR was not reached in the xevinapant arm, compared to 17.3 months in the placebo arm (p=0.0011). unicancer.frascopost.com
The table below summarizes the key efficacy findings from the Phase II study.
Table 1: Summary of Key Efficacy Outcomes from the Phase II Study of Xevinapant| Efficacy Endpoint | Xevinapant + CRT | Placebo + CRT | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Locoregional Control (18 months) | 54% | 33% | OR: 2.74 (1.15–6.53) | 0.0232 |
| Median Progression-Free Survival | Not Reached | 16.9 months | 0.33 (0.17–0.67) | 0.0019 |
| 3-Year PFS Rate | 72% | 36% | N/A | N/A |
| Median Overall Survival | Not Reached | 36.1 months | 0.47 (0.27–0.84) | 0.0101 |
| 5-Year OS Rate | 53% | 28% | N/A | N/A |
| Median Duration of Response | Not Reached | 17.3 months | 0.21 (0.08–0.54) | 0.0011 |
CI: Confidence Interval, OR: Odds Ratio, N/A: Not Applicable
The addition of xevinapant to standard-of-care chemoradiotherapy was well tolerated in the Phase II study. unicancer.fr The safety profile was observed to be predictable and manageable, without the introduction of substantial additional toxicity compared to the control arm receiving placebo plus CRT. nih.gov The incidence of late-onset grade ≥3 toxicities was reported to be similar between the two treatment arms. nih.gov
Long-term Follow-up Data and Sustained Survival Rates
Long-term follow-up data from a randomized, double-blind, phase II study provided insights into the sustained efficacy of xevinapant when added to standard-of-care chemoradiotherapy (CRT) for patients with unresected locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). nih.gov An updated analysis after a three-year follow-up continued to show promising results, building upon the initial 18-month data. valuebasedcancer.com
Progression-free survival (PFS) was also substantially improved. targetedonc.com The risk of disease progression or death was reduced by 66% in the xevinapant arm. valuebasedcancer.comtargetedonc.com The probability of being progression-free at 36 months was 72% for patients treated with xevinapant, compared to 36% for those who received the placebo. valuebasedcancer.comtargetedonc.com
| Outcome | Time Point | Xevinapant + CRT | Placebo + CRT | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|---|
| Overall Survival (OS) Rate | 3 Years | 66% | 51% | 0.49 | 0.0261 |
| Progression-Free Survival (PFS) Rate | 3 Years | 72% | 36% | 0.34 | 0.0023 |
| Overall Survival (OS) Rate | 5 Years | 53% | 28% | 0.47 | 0.0101 |
Ongoing Phase III Clinical Trials
Based on the encouraging phase II results, a pivotal phase III program was initiated to confirm the efficacy of xevinapant in LA SCCHN. This program included two major studies: the TrilynX study and the XRay Vision study. nih.gov However, in June 2024, it was announced that both the TrilynX and the X-Ray Vision phase III trials were being discontinued (B1498344). fiercebiotech.com
TrilynX Study Design and Primary Endpoints (e.g., Event-Free Survival)
The TrilynX study (NCT04459715) was a multinational, randomized, double-blind, placebo-controlled phase III trial. researchgate.netnih.govtandfonline.com The study planned to enroll approximately 700 to 730 patients with newly diagnosed, unresected LA SCCHN. nih.govtandfonline.comclinicaltrialsarena.com Participants were randomized on a 1:1 basis to receive either xevinapant or a placebo in combination with a standard-of-care chemoradiotherapy regimen consisting of cisplatin and intensity-modulated radiotherapy (IMRT). researchgate.netnih.govtandfonline.com
The trial was discontinued following a pre-planned interim analysis by an Independent Data Monitoring Committee, which concluded that the study was unlikely to meet its primary objective of prolonging EFS. fiercebiotech.comclinicaltrialsarena.com Further results indicated that EFS was shorter and OS was worse in the arm receiving xevinapant. nih.gov
XRay Vision Study Design and Primary Endpoints (e.g., Disease-Free Survival)
The XRay Vision study (NCT05386550) was also an international, randomized, double-blind, placebo-controlled phase III trial designed to evaluate xevinapant. tandfonline.comnih.govresearchgate.netresearchgate.net The study intended to enroll approximately 700 patients with resected LA SCCHN who were at a high risk of relapse. tandfonline.comnih.govresearchgate.net Patients were to be randomized 1:1 to receive either xevinapant or a placebo, combined with radiotherapy. tandfonline.comnih.gov
Following the negative outcome of the TrilynX interim analysis, the decision was made to also halt the X-Ray Vision trial based on the totality of the available data. fiercebiotech.comlarvol.com
| Study Name | Patient Population | Intervention | Primary Endpoint | Status |
|---|---|---|---|---|
| TrilynX | Unresected LA SCCHN | Xevinapant/Placebo + Chemoradiotherapy | Event-Free Survival (EFS) | Discontinued (Futility) |
| XRay Vision | Resected, High-Risk, Cisplatin-Ineligible LA SCCHN | Xevinapant/Placebo + Radiotherapy | Disease-Free Survival (DFS) | Discontinued |
Patient Cohorts and Cisplatin Eligibility Considerations in Study Design
The patient cohorts for the two phase III trials were distinct, primarily differentiated by prior treatment and eligibility for cisplatin, a standard chemotherapy agent in head and neck cancer. nih.govfrontiersin.org
The TrilynX study enrolled adult patients with newly diagnosed, pathologically proven, and treatment-naive unresected LA SCCHN. researchgate.nettandfonline.com The study population specifically included patients with tumors of the hypopharynx, larynx, and p16-negative oropharynx who were considered eligible for definitive treatment with high-dose cisplatin-based chemoradiotherapy. researchgate.netnih.govtandfonline.com
In contrast, the XRay Vision study was designed for a different patient population: those with resected LA SCCHN who were at high risk of relapse and were deemed ineligible to receive high-dose cisplatin. tandfonline.comnih.govresearchgate.nethra.nhs.uk Cisplatin ineligibility is a significant clinical challenge, often due to pre-existing conditions such as impaired renal function, hearing loss, or other comorbidities that make the standard-of-care regimen unsuitable for the patient. nih.govresearchgate.netnih.gov This trial aimed to address the unmet need for effective adjuvant treatments in this specific high-risk, cisplatin-ineligible cohort. tandfonline.comnih.gov
Investigational Therapeutic Indications Beyond Head and Neck Cancer
While the primary focus of xevinapant's clinical development was on head and neck cancer, its mechanism of action as an inhibitor of apoptosis proteins (IAPs) suggested potential applicability in other malignancies. nih.govpatsnap.com
Research in Ovarian Cancer
Exploratory research has been conducted to evaluate the therapeutic potential of xevinapant in other solid tumors. valuebasedcancer.com This includes investigations into its use in combination with radiotherapy for patients with ovarian cancer. valuebasedcancer.com
Research in Non-Small Cell Lung Cancer in Combination with Immunotherapy
This compound has been investigated in combination with immunotherapy for the treatment of non-small cell lung cancer (NSCLC). A notable study in this area was a Phase Ib open-label, non-randomized trial that evaluated xevinapant in combination with avelumab, an anti-PD-L1 antibody. The study included a dose-expansion cohort specifically for patients with advanced NSCLC who had progressed after first-line platinum-based chemotherapy.
The primary objective of this part of the study was to assess the antitumor activity of the combination. However, the trial did not meet its primary endpoint, as the objective response rate (ORR) was not superior to that of historical data for avelumab monotherapy in the second-line setting researchgate.net.
Exploratory biomarker analyses from this study provided some insights into potential drivers of efficacy. Low baseline expression of the proliferation marker Ki-67 in tumor samples was associated with a partial response researchgate.net. Additionally, increases in immune cell populations such as macrophages, regulatory T cells (Tregs), Th1 cells, and dendritic cells were associated with disease control researchgate.net. During treatment, an increase in plasma levels of IL-10 was observed researchgate.net.
While the combination of xevinapant and avelumab was found to have a tolerable safety profile, the lack of superior efficacy compared to historical controls has tempered enthusiasm for this specific combination in this patient population researchgate.net.
Table 1: Efficacy Results of Xevinapant in Combination with Avelumab in NSCLC
| Endpoint | Value | 95% Confidence Interval |
|---|---|---|
| Objective Response Rate (ORR) | 10.5% | 2.9% - 24.8% |
| Disease Control Rate (DCR) | 60.5% | 43.4% - 76.0% |
| Median Duration of Response (DoR) | 15.9 months | 3.5 - 29.7 months |
| Median Progression-Free Survival (PFS) | 3.5 months | 1.9 - 5.1 months |
| Median Overall Survival (OS) | 9.4 months | 6.7 - 16.2 months |
Clinical Pharmacokinetics and Pharmacodynamics Integration
The clinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of xevinapant has been evaluated to inform dose selection and to understand the relationship between drug exposure and its effects.
Population PK/PD modeling has been a key tool in the development of xevinapant. An indirect response model was utilized based on data from 21 patients, which suggested a pharmacologically active dose range of 100-200 mg/day. This modeling indicated a trend for more robust inhibition of the target protein, cellular inhibitor of apoptosis protein 1 (cIAP1), at the end of the dosing interval with the 200 mg/day dose nih.gov.
The modeling projected that at the recommended Phase III dose, maximal cIAP1 degradation was achieved during the dosing period, with 91% of patients having at least 50% suppression at the end of the cycle ascopubs.org. The unbound average plasma concentration at a 200 mg/day dose was found to be similar to the concentrations associated with efficacy in preclinical xenograft models nih.gov.
Pharmacokinetic simulations also indicated that food does not meaningfully alter the extent of absorption of xevinapant, as there was no change in the area under the curve (AUC), which is considered the most relevant exposure metric for its mechanism of action aacrjournals.org. Furthermore, the pharmacokinetics of xevinapant were not affected by co-administration with a proton pump inhibitor, pantoprazole aacrjournals.org.
Exposure-response analyses have been conducted to evaluate the relationship between xevinapant exposure and its efficacy. In a Phase II study involving 62 patients with locally advanced squamous cell carcinoma of the head and neck (LA SCCHN), logistic regression analyses demonstrated exposure-related increases in the probabilities of key efficacy endpoints nih.gov.
The relationship between xevinapant exposure and safety has also been investigated. For the majority of evaluated safety endpoints, no discernible exposure-response relationships were identified. This was the case for 12 out of 13 evaluated safety endpoints, as well as for the incidence of dose reductions and the time to the first dose reduction nih.govresearchgate.net.
However, an exposure-related increase was identified for a composite safety endpoint of "mucositis and/or dysphagia" nih.govascopubs.org. This is considered to be related to the radiosensitizing mechanism of action of xevinapant, where it may enhance the death of epithelial cells, potentially leading to these adverse events researchgate.netascopubs.org. It was noted that decoupling the efficacy from the incidence of mucositis and/or dysphagia by modulating exposure was not considered feasible ascopubs.org.
Immunomodulatory Aspects and Advanced Combination Strategies
Impact of Xevinapant Hydrochloride on Anti-tumor Immune Responses
This compound influences the anti-tumor immune response primarily through its inhibition of cellular IAP 1 and 2 (cIAP1/2). researchgate.netnih.govnih.gov This inhibition leads to the activation of the noncanonical NF-κB signaling pathway, which is crucial for stimulating immune and inflammatory responses within the tumor microenvironment. researchgate.netnih.govnih.govtandfonline.com This mechanism is thought to enhance the inflammatory antitumor response in immune cells. researchgate.netnih.gov
The activation of noncanonical NF-κB signaling by Xevinapant is expected to promote the activation and proliferation of key immune effector cells, including B cells, T cells, and macrophages. nih.gov Preclinical and clinical studies have provided evidence supporting this hypothesis.
T Cells: A window-of-opportunity study in patients with resectable squamous cell carcinoma of the head and neck (SCCHN) observed a significant increase in the levels of CD8+ tumor-infiltrating lymphocytes (TILs) following treatment with Xevinapant. nih.govnih.gov In preclinical models, the radiosensitizing effect of Xevinapant was found to be dependent on CD8+ T cells. researchgate.net Furthermore, extended dosing of Xevinapant in preclinical settings promoted antigen-specific T cell response and activation. researchgate.net
Macrophages: Preclinical studies suggest that Xevinapant may alter the balance of macrophage polarization. Research indicates that Xevinapant may reduce the viability of M2 macrophages, which are typically associated with tumor promotion, leading to an increased M1:M2 macrophage ratio. researchgate.net An increased M1:M2 ratio is indicative of an improved anti-tumor immune response. researchgate.net Additionally, preclinical work with the IAP inhibitor LCL161 in a pancreatic cancer model showed enhanced macrophage activation and increased phagocytosis of tumor cells in a T-cell-dependent manner. nih.gov
| Immune Cell Type | Observed Effect of Xevinapant | Supporting Evidence |
|---|---|---|
| T Cells | Significant increase in CD8+ tumor-infiltrating lymphocytes. nih.govnih.gov Promotes antigen-specific T cell response and activation. researchgate.net | Clinical "window-of-opportunity" trial in SCCHN patients; Preclinical models. nih.govnih.govresearchgate.net |
| Macrophages | May reduce viability of M2 macrophages, increasing the M1:M2 ratio. researchgate.net Potential for enhanced activation and phagocytosis. nih.gov | Preclinical macrophage polarization and viability assays. researchgate.net Preclinical studies with other IAP inhibitors. nih.gov |
| B Cells | Expected to be promoted through noncanonical NF-κB signaling. nih.gov | Mechanistic hypothesis based on IAP inhibition. nih.gov |
By activating the noncanonical NF-κB pathway, Xevinapant stimulates the production and secretion of inflammatory cytokines. nih.govnih.govtandfonline.com The inhibition of cIAP1/2 downstream of the TNF receptor leads to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This cytokine release contributes to a more inflamed tumor microenvironment, which is more conducive to an effective anti-tumor immune attack.
In addition to cytokine release, Xevinapant treatment has been shown to upregulate markers of immune activation.
In a clinical study, treatment with Xevinapant resulted in a significant increase in PD-1 and PD-L1 positive immune cells within the tumor microenvironment. nih.govnih.gov
Preclinical research has also shown that Xevinapant can suppress radiation-mediated activation of cancer-associated fibroblasts (CAFs). researchgate.net This suppression may promote M1 polarization of macrophages and the recruitment of T cells by upregulating cytokines such as GM-CSF and CXCL10 in these CAFs. researchgate.net
Synergistic Potential with Immune Checkpoint Inhibitors
The immunomodulatory effects of Xevinapant, particularly its ability to increase T-cell infiltration and upregulate immune checkpoint markers like PD-1 and PD-L1, provide a strong preclinical rationale for combining it with immune checkpoint inhibitors (ICIs). nih.gov ICIs, such as anti-PD-1/PD-L1 antibodies, work by blocking the inhibitory signals that cancer cells use to evade T-cell-mediated destruction. nih.gov
The combination of Xevinapant with ICIs is hypothesized to be synergistic. By increasing the presence of activated, tumor-infiltrating CD8+ T cells, Xevinapant can potentially render "cold" tumors, which are non-responsive to immunotherapy, into "hot," T-cell-inflamed tumors that are more susceptible to the effects of ICIs. nih.gov The upregulation of PD-L1 on immune cells following Xevinapant treatment further supports this combination, as it provides a direct target for anti-PD-1/PD-L1 therapies. nih.govnih.gov Preclinical data suggest that IAP antagonism can synergize with immune checkpoint blockers by modulating the NF-κB pathway in immune cells. researchgate.netdebiopharm.com
| Xevinapant-Mediated Effect | Rationale for Synergy with ICIs | Reference |
|---|---|---|
| Increases CD8+ T-cell infiltration | Provides more effector cells that can be unleashed by ICIs to attack the tumor. | nih.govnih.gov |
| Upregulates PD-1/PD-L1 expression | Enhances the target for anti-PD-1/PD-L1 antibodies, potentially increasing their efficacy. | nih.govnih.gov |
| Promotes a pro-inflammatory tumor microenvironment | Creates a more favorable environment for T-cell function and ICI activity. | nih.govnih.gov |
Based on the compelling preclinical rationale, several clinical trials have been designed to evaluate the combination of Xevinapant with immunomodulating agents, primarily ICIs. These studies have aimed to determine the efficacy of these combinations in various cancer types.
Phase 1b/2 Trial with Nivolumab: A trial was conducted to investigate Xevinapant in combination with the anti-PD-1 antibody nivolumab. researchgate.net The study enrolled patients with advanced solid tumors that had progressed on prior anti-PD-1/PD-L1 treatment, including cohorts for small cell lung cancer, SCCHN, gastrointestinal cancers, and gynecological cancers. researchgate.net The primary objectives were to determine the recommended phase 2 dose and the objective response rate. researchgate.net While the combination had a tolerable safety profile, it showed limited clinical activity in this heavily pretreated, immunotherapy-refractory population. researchgate.net
Phase 1b/2 Trial with Pembrolizumab (B1139204): Another phase 1b/II study evaluated ascending doses of oral Xevinapant combined with the anti-PD-1 antibody pembrolizumab in patients with advanced/metastatic pancreatic ductal adenocarcinoma or colorectal cancer. researchgate.net
Phase III TrilynX and X-Ray Vision Studies: Although recently discontinued (B1498344), the Phase III TrilynX study was designed to evaluate Xevinapant combined with chemoradiotherapy (CRT) in patients with unresected locally advanced SCCHN. tandfonline.commerckgroup.com The discontinuation followed an interim analysis that found the trial was unlikely to meet its primary endpoint of prolonging event-free survival. merckgroup.com Similarly, the X-Ray Vision study, which assessed Xevinapant plus radiotherapy in patients who had undergone resection of locally advanced head and neck cancer, was also stopped. merckgroup.com
These clinical studies, despite varied outcomes, underscore the clinical investigation into the synergistic potential of Xevinapant with immunotherapies, aiming to leverage its immunomodulatory properties to improve patient outcomes.
Future Directions in Xevinapant Hydrochloride Research
Exploration of Novel Combination Regimens with Emerging Oncologic Therapies
The therapeutic potential of xevinapant hydrochloride is being explored in combination with various emerging cancer treatments beyond the standard chemoradiotherapy (CRT). The rationale for these combinations lies in xevinapant's mechanism of action, which involves sensitizing cancer cells to apoptosis and potentially modulating the tumor microenvironment. ascopubs.orgtandfonline.com
One area of significant interest is the combination of xevinapant with immune checkpoint inhibitors. A phase Ib/II clinical trial (CATRIPCA) investigated xevinapant in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced, pretreated colorectal and pancreatic cancer. aacrjournals.org The study aimed to determine if the immunomodulatory effects of xevinapant could synergize with the action of pembrolizumab. aacrjournals.org While the combination was found to be well-tolerated, it demonstrated limited antitumor activity in this heavily pretreated patient population. aacrjournals.org
Preclinical studies are also providing insights into other potential combination strategies. Research in mouse models has suggested that extended dosing of xevinapant after radiotherapy could enhance antitumor efficacy by modulating the tumor microenvironment and boosting antitumor immunity. ascopubs.org This suggests that the timing and duration of xevinapant administration in relation to other therapies could be a critical factor in maximizing its therapeutic benefit. ascopubs.org
Future research will likely focus on combining xevinapant with other classes of emerging oncologic therapies, such as:
Targeted therapies: Investigating combinations with drugs that target specific molecular alterations in tumors could lead to synergistic effects.
Other immunotherapies: Exploring combinations with different types of immune checkpoint inhibitors or other immunomodulatory agents may yield more promising results than those seen with pembrolizumab alone.
DNA damage response inhibitors: Given that xevinapant is often combined with DNA-damaging agents like chemotherapy and radiation, there is a strong rationale for exploring combinations with inhibitors of DNA repair pathways.
Identification and Validation of Predictive Biomarkers for Response and Resistance
A crucial aspect of future xevinapant research is the identification and validation of predictive biomarkers to guide patient selection and personalize treatment. The overexpression of IAPs, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), has been linked to poor clinical outcomes and resistance to standard cancer therapies in squamous cell carcinoma of the head and neck (SCCHN). nih.gov This provides a strong rationale for investigating these proteins as potential predictive biomarkers for xevinapant.
Preclinical studies have shown that the levels of cIAP1 and XIAP can vary among different cancer cell lines and are affected by treatment with xevinapant and ionizing radiation. nih.gov One in vitro study found an association between higher baseline levels of IAPs and increased cell death following treatment, suggesting that IAP levels could be an indicator of susceptibility to xevinapant. nih.gov
However, the relationship between IAP levels and clinical response is likely complex. For instance, in some cell lines, treatment with xevinapant alone or in combination with radiation led to an increase in XIAP levels, while cIAP1 levels decreased with the combination treatment. researchgate.net This highlights the need for a deeper understanding of the dynamic changes in these proteins during treatment.
Future research in this area will need to focus on:
Prospective validation: Correlating baseline IAP expression levels in patient tumors with clinical outcomes in xevinapant trials is essential to validate their predictive value.
Exploration of other biomarkers: Investigating other potential biomarkers, such as those related to the tumor microenvironment, immune cell infiltration, and downstream signaling pathways affected by IAP inhibition, could provide a more comprehensive picture of treatment response. nih.gov
Genomic and proteomic approaches: Utilizing high-throughput technologies to identify genetic or protein signatures associated with response or resistance to xevinapant could lead to the development of robust predictive biomarker panels.
Development and Characterization of Preclinical Follow-on Compounds
The development of xevinapant as a first-in-class IAP inhibitor has paved the way for the exploration of next-generation compounds with potentially improved properties. While xevinapant is a potent oral small-molecule inhibitor of XIAP, cIAP1, and cIAP2, the field of IAP inhibitors, also known as SMAC mimetics, is continually evolving. nih.govwikipedia.org
Other SMAC mimetics that have been investigated in clinical trials for various cancers include LCL161 , birinapant , and GDC-0152 . researchgate.netmdpi.com These compounds, like xevinapant, are designed to mimic the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) to promote apoptosis. nih.gov
The development of preclinical follow-on compounds to xevinapant would likely focus on several key areas:
Enhanced potency and selectivity: Designing molecules with higher affinity and specificity for particular IAP proteins could lead to improved efficacy and a better safety profile.
Overcoming resistance: Developing compounds that are effective against tumors that have developed resistance to first-generation IAP inhibitors is a critical goal.
Improved pharmacokinetic properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds could lead to more favorable dosing schedules and better patient compliance.
Novel mechanisms of action: Exploring compounds that not only inhibit IAPs but also have additional anticancer activities could lead to more effective treatments.
The broader class of SMAC mimetics continues to be an active area of research, with efforts focused on both monovalent and bivalent compounds to target IAPs. mdpi.com The insights gained from the clinical development of xevinapant will undoubtedly inform the design and evaluation of these next-generation IAP inhibitors.
Long-term Patient Outcomes and Health-Related Quality of Life Considerations in Extended Clinical Studies
Understanding the long-term impact of xevinapant on patient outcomes and health-related quality of life (HRQoL) is paramount, especially in the context of locally advanced head and neck cancers where treatment can have lasting side effects.
| Treatment Group | 5-Year Overall Survival Rate | Hazard Ratio (HR) for Death | P-value |
|---|---|---|---|
| Xevinapant + CRT | 53% | 0.47 | 0.0101 |
| Placebo + CRT | 28% |
HRQoL was a key secondary endpoint in the clinical development of xevinapant. cancernetwork.com The phase 3 TrilynX study, for example, planned to assess patient-reported outcomes using standardized questionnaires, including the European Organization for Research and Treatment of Cancer Quality of Life Core Questionnaire (EORTC QLQ-C30) and the Head and Neck module (QLQ-H&N35). tandfonline.com These instruments are designed to capture a wide range of symptoms and functional domains relevant to patients with head and neck cancer. tandfonline.com
Despite the promising long-term survival data from the phase 2 trial, the recent discontinuation of the phase 3 TrilynX and X-Ray Vision studies, due to the unlikelihood of meeting their primary endpoints of prolonging event-free survival, has cast a shadow on the future of xevinapant in this setting. A thorough analysis of the data from these trials, including the HRQoL outcomes, will be crucial for the scientific community to understand the full spectrum of xevinapant's effects and to inform the design of future studies with IAP inhibitors.
Future research in this area should prioritize:
Detailed analysis of HRQoL data: A comprehensive analysis of the patient-reported outcomes from the completed and discontinued (B1498344) trials will provide valuable insights into the impact of xevinapant on patients' daily lives.
Long-term follow-up of survivors: Continued monitoring of patients who participated in the xevinapant trials will be important to understand any late-onset toxicities and long-term quality of life issues.
Patient-centered outcome measures: Future studies of IAP inhibitors should incorporate a robust assessment of patient-centered outcomes to ensure that the benefits of treatment outweigh the burdens.
Q & A
Q. What is the primary mechanism of action of Xevinapant Hydrochloride in inducing apoptosis in cancer cells?
this compound acts as a Smac mimetic, binding to inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP1, and cIAP2. It competitively inhibits XIAP-BIR3, cIAP1-BIR3, and cIAP2-BIR3 domains with binding affinities (Ki) of 66.4 nM, 1.9 nM, and 5.1 nM, respectively. This antagonism disrupts IAP-mediated caspase inhibition, restoring apoptosis in cancer cells. Degradation of cIAP1 and activation of caspase-3/9 are critical downstream effects observed in preclinical models .
Q. Which experimental models have been used to validate the efficacy of this compound?
Preclinical studies utilized human cancer cell lines (e.g., MDA-MB-231 breast cancer, SK-OV-3 ovarian cancer) and xenograft models. In MDA-MB-231 xenografts, Xevinapant (100 mg/kg, QD) reduced tumor growth with minimal toxicity. Syngeneic mouse models (A1419, LLC, MC38) were employed to evaluate combination therapy with radiotherapy, demonstrating dose-dependent apoptosis and immune modulation .
Q. How does this compound affect caspase activity in vitro?
In cell-free assays, Xevinapant (1 μM) fully restores caspase-9 activity inhibited by XIAP BIR3. In MDA-MB-231 cells, it induces caspase-3 activation and PARP cleavage, confirming apoptotic pathways. Time- and dose-dependent cytotoxicity (IC50: 144 nM in MDA-MB-231; 142 nM in SK-OV-3) further validate its pro-apoptotic effects .
Advanced Research Questions
Q. How does the dosing duration of this compound impact antitumor efficacy in combination with radiotherapy?
Preclinical studies in syngeneic models (head and neck, lung, colorectal cancers) compared 1-, 2-, and 4-week dosing regimens. Extended dosing (4 weeks) with radiotherapy (3.6 Gy, QD ×5 days) enhanced tumor control and immune infiltration. RNAseq and FACS profiling revealed prolonged NF-κB activation and increased immunogenic cell death markers (e.g., calreticulin), supporting continuous post-radiotherapy dosing for TME modulation .
Q. What methodological approaches are used to assess Xevinapant-induced modulation of the tumor microenvironment (TME)?
Key methods include:
- RNAseq : Identified upregulated IFN-γ and TNF-α pathways in MC38 tumors.
- FACS-based immune profiling : Quantified CD8+ T cell infiltration and M1 macrophage polarization.
- Ex vivo ELISpot assays : Measured tumor-specific T cell activation.
- In vitro CAF assays : Evaluated cytokine secretion (IL-6, TGF-β) and fibroblast activation post-treatment .
Q. How do biomarker analyses inform patient stratification in Xevinapant clinical trials?
Phase III trials (e.g., TrilynX, XRay Vision) incorporate exploratory biomarkers:
- HPV-DNA load : Correlates with prognosis in head and neck cancers.
- UWO3 immune score : Predicts response to chemoradiotherapy.
- IFN-α/γ gene expression : Suppressed in smokers, linked to resistance. These biomarkers guide subgroup analyses to identify responders, with a target HR of 0.45 for 3-year event-free survival .
Q. What explains the variability in Xevinapant sensitivity across cancer cell lines?
Sensitivity correlates with IAP expression levels. For example, ovarian cancer cells with high XIAP expression show IC50 values of 0.05–0.5 μg/mL, while normal epithelial cells (MCF-12F) exhibit low toxicity. Structural studies highlight Xevinapant’s hydrophobic interactions with XIAP’s W323 residue, enhancing binding affinity 50–100× over endogenous Smac peptides .
Q. How does this compound synergize with immune checkpoint inhibitors (ICIs) like nivolumab?
A phase Ib/II trial evaluated Xevinapant (200 mg/day) + nivolumab (240 mg/28-day cycle) in ICI-resistant tumors. Despite limited ORR (2.9%), stable disease occurred in 42.9% of patients. Mechanistically, Xevinapant promotes immunogenic cell death, releasing DAMPs (e.g., HMGB1) to enhance antigen presentation. However, T cell exhaustion in heavily pretreated cohorts may limit synergy .
Q. What contradictions exist in clinical trial data for this compound?
While phase II trials in LA SCCHN showed 53% 5-year survival (vs. 28% with placebo), phase Ib/II combinations with ICIs demonstrated minimal efficacy (median PFS: 1.9 months). This discrepancy may reflect differences in tumor immunogenicity, prior therapies, or IAP-independent resistance mechanisms .
Q. What experimental strategies address resistance to this compound?
Resistance is linked to compensatory upregulation of anti-apoptotic Bcl-2 proteins. Combinatorial approaches with BH3 mimetics (e.g., venetoclax) or radiation (to induce DNA damage) are under investigation. In vitro assays using caspase-3/7 inhibitors (e.g., Z-VAD-FMK) help delineate apoptosis-dependent vs. -independent mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
